molecular formula C20H24N2O2S B2546578 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1797317-89-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2546578
CAS No.: 1797317-89-5
M. Wt: 356.48
InChI Key: FWJUZFCAUHAWHR-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a propanamide derivative featuring a 3-methoxypyrrolidine-substituted phenyl group at the amide nitrogen and a phenylthio (-SPh) moiety at the β-position of the propanamide backbone.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-11-13-22(15-18)17-9-7-16(8-10-17)21-20(23)12-14-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUZFCAUHAWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOMe) and electrophiles like bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its use as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s unique attributes include:

  • 3-Methoxypyrrolidine substituent: Enhances solubility and conformational flexibility compared to non-oxygenated pyrrolidine or piperidine analogs.

Comparison with Key Analogs

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Key Substituents Molecular Features Potential Applications
Target Compound 3-(Phenylthio), 4-(3-methoxypyrrolidin-1-yl)phenyl Pyrrolidine, methoxy, thioether Hypothetical antimicrobial
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide 4-(Methoxymethyl)piperidine, phenyl Piperidine, methoxymethyl Unknown
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide Sulfamoyl, isoxazole, sulfonamide Sulfonamide, isoxazole ring Anticancer
N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide (7a) 4-Chlorophenyl acryloyl, piperidine Piperidine, chlorophenyl, acryloyl Antibiofilm (S. aureus)
N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide Quinoline, hydroxy(phenyl)methyl Quinoline, benzyl alcohol Antimalarial (primaquine analog)

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